Structural and Synthetic Profiling of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid in Rational Drug Design
As rational drug design increasingly relies on modular, highly optimized building blocks, 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (CAS: 865471-58-5) has emerged as a critical scaffold[1]. As a Senior Applicat...
Author: BenchChem Technical Support Team. Date: April 2026
As rational drug design increasingly relies on modular, highly optimized building blocks, 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (CAS: 865471-58-5) has emerged as a critical scaffold[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic trifunctional system. It combines an aromatic spacer, a solubilizing basic moiety, and an electrostatic anchor, making it highly valuable for synthesizing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs) [].
This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and a field-proven, self-validating synthetic protocol for its generation.
Physicochemical Data Matrix
To engineer therapeutics using this scaffold, one must first understand its baseline physical and chemical parameters. The following matrix summarizes the critical quantitative data required for downstream assay development and formulation [1].
Standardized nomenclature for structural identification.
CAS Registry Number
865471-58-5
Unique identifier for procurement and patent landscaping.
Molecular Formula
C₁₀H₁₃NO₃S
Defines the atomic composition and isotopic mass.
Molecular Weight
227.28 g/mol
Low molecular weight allows for downstream functionalization while maintaining Lipinski's Rule of 5 compliance.
Predicted pKa (Acid)
~3.32 ± 0.10
Ensures deprotonation at physiological pH (7.4), acting as a strong hydrogen bond acceptor or salt-bridge participant.
Predicted pKa (Base)
~8.3 (Morpholine nitrogen)
Ensures partial protonation at pH 7.4, enhancing aqueous solubility and altering the volume of distribution.
Predicted Boiling Point
383.1 ± 42.0 °C
Indicates high thermal stability, suitable for high-temperature cross-coupling reactions if derivatized.
Structural Anatomy & Pharmacophore Logic
The utility of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid lies in the synergistic relationship between its three structural domains.
The Thiophene Core: Thiophene is a classic bioisostere for the benzene ring. Because sulfur is more polarizable than a standard carbon-carbon double bond, thiophene exhibits unique π-π stacking geometries. It also introduces a slight bend in the molecular vector compared to a para-substituted benzene, which can perfectly align the attached functional groups into deep hydrophobic pockets.
The Morpholine Moiety: The addition of the morpholine ring is a deliberate ADME (Absorption, Distribution, Metabolism, and Excretion) optimization strategy. The oxygen atom in the morpholine ring reduces the overall lipophilicity (LogP) compared to a piperidine analog, significantly enhancing aqueous solubility while retaining the basicity of the nitrogen atom.
The Carboxylic Acid: This acts as the primary synthetic handle (for amide coupling) or as a terminal pharmacophore designed to form salt bridges with basic residues (e.g., Arginine or Lysine) in a target protein's active site.
Fig 1: Pharmacophore interaction logic of the trifunctional thiophene building block.
The most robust, scalable, and atom-economical method to synthesize this compound is via the reductive amination of 5-formylthiophene-2-carboxylic acid with morpholine[3].
Causality in Reagent Selection
Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃): Unlike Sodium Borohydride (NaBH₄), STAB is a mild reducing agent. It selectively reduces the transient iminium ion without reducing the starting aldehyde. This prevents the formation of the unwanted 5-(hydroxymethyl)thiophene-2-carboxylic acid byproduct.
Glacial Acetic Acid (AcOH): Added in catalytic amounts to protonate the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward iminium ion formation.
1,2-Dichloroethane (DCE): A non-coordinating, aprotic solvent that maintains the solubility of the polar starting materials while not interfering with the hydride transfer.
Fig 2: Reductive amination workflow with self-validating analytical checkpoints.
Step-by-Step Self-Validating Protocol
Step 1: Iminium Formation
Suspend 5-formylthiophene-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL) under a nitrogen atmosphere.
Add morpholine (1.2 eq, 12 mmol) dropwise at room temperature, followed by glacial acetic acid (0.1 eq, 1 mmol).
Stir the reaction mixture for 2 hours at room temperature.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the aldehyde mass (M+H = 157) and the appearance of the hemiaminal/iminium mass validates that the system is primed for reduction. Proceeding without this check risks low yields.
Step 2: Selective Reduction
5. Cool the reaction vessel to 0 °C using an ice bath.
6. Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer [4].
7. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
8. Self-Validation Checkpoint: A final LC-MS aliquot must show the target product mass (M+H = 228.28) with no remaining iminium intermediate.
Step 3: Zwitterionic Isolation & Purification
Expert Insight: Because the product contains both a carboxylic acid (pKa ~3.3) and a basic morpholine nitrogen (pKa ~8.3), it exists as a highly water-soluble zwitterion at neutral pH. Standard liquid-liquid extraction (e.g., EtOAc/Water) will result in catastrophic product loss.
9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess STAB.
10. Evaporate the DCE under reduced pressure.
11. Adjust the aqueous phase to the exact isoelectric point (pH ~5.8) using 1M HCl to precipitate the product.
12. Filter the resulting solid, wash with cold water, and dry under high vacuum to yield 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid.
Analytical Validation & Quality Control
To guarantee the structural integrity of the synthesized scaffold before integration into complex drug molecules, the following analytical signatures must be verified:
¹H-NMR (400 MHz, DMSO-d₆):
The critical validation is the absence of the aldehyde proton singlet at ~9.9 ppm.
Look for the appearance of a new singlet at ~3.70 ppm (2H), corresponding to the newly formed methylene bridge (-CH₂-) connecting the thiophene to the morpholine.
Thiophene aromatic protons will appear as two distinct doublets (J ≈ 3.8 Hz) between 7.00 and 7.60 ppm.
Morpholine protons will appear as two multiplets around 2.45 ppm (4H, N-CH₂) and 3.55 ppm (4H, O-CH₂).
LC-MS (ESI+): Expected[M+H]⁺ = 228.07 m/z. The isotopic pattern must reflect the presence of one sulfur atom (an M+2 peak at ~4.5% relative abundance).
References
[Ref 3] Aconcagua Bio, Inc. "Compounds and compositions for treating conditions associated with calcitonin receptor and/or amylin receptor activity." WIPO (PCT) WO2025171341A2.
[Ref 4] Theravance, Inc. "Biphenyl compounds useful as muscarinic receptor antagonists." US Patent US7629336B2.
Predicted pKa and logP values for 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Profiling of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid Executive Summary For drug development professionals and formulation scientists, understanding the ioniz...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Profiling of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid
Executive Summary
For drug development professionals and formulation scientists, understanding the ionization and partitioning behavior of an active pharmaceutical ingredient (API) is the cornerstone of predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid is a bifunctional, amphoteric molecule featuring an acidic thiophene-carboxylic acid moiety and a basic morpholine ring.
This whitepaper provides an authoritative analysis of its predicted
pKa
and
logP
values, the quantum mechanical rationale behind these predictions, and the self-validating experimental protocols required to empirically verify them.
Physicochemical Profiling & Mechanistic Rationale
To accurately predict the behavior of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid, we must deconstruct its two ionizable centers. The molecule exhibits a complex pH-dependent ionization profile, transitioning from a cation to a zwitterion, and finally to an anion.
Partitioning of the theoretical neutral microspecies.
logD7.4
< 0 (Hydrophilic)
Dominance of the anionic species at physiological pH.
Causality Behind the Predictions
The Acidic Center (
pKa1
): Unsubstituted thiophene-2-carboxylic acid has an experimentally verified
pKa
of 3.49[3]. The addition of the morpholin-4-ylmethyl group at the 5-position exerts a mild electron-withdrawing inductive effect across the thiophene conjugated system. This stabilizes the carboxylate anion, slightly increasing the acidity and lowering the
pKa
to approximately 3.32[1].
The Basic Center (
pKa2
): While aliphatic morpholine is highly basic with a
pKa
of 8.49[4], the nitrogen in our target molecule is separated from the thiophene ring by a single methylene bridge. This structural motif is electronically analogous to N-benzylmorpholine, which has a predicted
pKa
of 6.60[2]. The inductive electron withdrawal from the aromatic thiophene ring through the sigma bonds pulls electron density away from the nitrogen, reducing its basicity compared to unsubstituted morpholine.
In-Silico Prediction Methodologies
Modern computational predictions for zwitterionic drug-like molecules rely heavily on semi-empirical quantum chemical methods. For molecules where proton transfer in a zwitterionic state is a factor, methods utilizing the Conductor-like Screening Model (COSMO) or Solvation Model based on Density (SMD) are employed. Specifically, PM3/COSMO and AM1/COSMO have been shown to be highly statistically accurate (RMSE ~1.0 pH units) for predicting
pKa
values where complex solvation of zwitterions is involved[5].
Figure 1: pH-dependent ionization microspecies of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid.
Implications for ADME & Drug Development
At the physiological pH of 7.4, the environmental pH exceeds both
pKa1
(3.32) and
pKa2
(6.60). Consequently, the carboxylic acid is fully deprotonated (anionic), and the morpholine nitrogen is predominantly deprotonated (neutral).
The causality of this state dictates the following ADME traits:
High Aqueous Solubility: The net negative charge at pH 7.4 ensures excellent solvation in the gastrointestinal fluids and blood plasma.
Permeability Challenges: Because the molecule exists as an anion rather than a neutral lipophilic species, its
logD7.4
will be highly negative. It will likely exhibit poor passive transcellular permeability across lipid bilayers (e.g., the blood-brain barrier or intestinal epithelium) and may require active transport mechanisms (such as Organic Anion Transporters - OATs) for systemic absorption.
Experimental Validation Protocols
To elevate these computational predictions to validated empirical data, the following self-validating experimental workflows must be executed.
Protocol 1: Potentiometric Titration for
pKa
Determination
Potentiometry is the gold standard for amphoteric molecules because it directly measures the consumption of titrant (protons) rather than relying on UV-Vis chromophore shifts, which may be negligible for the isolated morpholine nitrogen.
Step-by-Step Methodology:
System Calibration: Calibrate the glass electrode using standard buffers (pH 2.0, 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
Sample Preparation: Dissolve 1-2 mg of the analyte in 10 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).
Acidification: Lower the initial pH of the solution to ~1.8 using standardized 0.5 M HCl to ensure the molecule is fully in its cationic state.
Titration: Titrate the solution with standardized 0.5 M KOH under an inert argon atmosphere (to prevent
CO2
absorption).
Data Analysis: Plot the Bjerrum curve (average number of bound protons vs. pH). The inflection points of the derivative curve will yield
pKa1
and
pKa2
.
Protocol 2: Shake-Flask LC-UV Method for
logD7.4
Determination
Because the molecule is highly ionizable, determining the distribution coefficient (
logD
) at pH 7.4 is more pharmacologically relevant than the intrinsic partition coefficient (
logP
).
Step-by-Step Methodology:
Mutual Saturation (Critical Step): Stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Causality: This prevents volume shifts due to partial miscibility during the actual experiment, ensuring concentration calculations remain accurate.
Stock Preparation: Dissolve the analyte in the mutually saturated aqueous buffer to a known concentration (e.g., 100 µg/mL).
Partitioning: Transfer 5 mL of the spiked buffer and 5 mL of the saturated octanol into a glass vial. Shake mechanically at 25 °C for 1 hour to achieve thermodynamic equilibrium.
Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.
Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the analyte concentration in each phase using HPLC-UV.
5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid molecular weight and exact mass
An In-depth Technical Guide to 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals intereste...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic compound 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid. This molecule represents a confluence of privileged structural motifs in medicinal chemistry—the thiophene-2-carboxylic acid core and the morpholine substituent—making it a compound of significant interest for scaffold-based drug discovery.
Part 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's molecular properties is the bedrock of all subsequent research, from analytical characterization to computational modeling and biological screening.
Key Molecular Identifiers and Mass Data
The fundamental properties of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid are summarized below. It is crucial to distinguish between molecular weight (the weighted average of all isotopic masses of an element) and exact mass (the mass of the single most abundant isotope of each atom). The exact mass is paramount for high-resolution mass spectrometry (HRMS) analysis, which is the gold standard for structural confirmation.
Note: The exact mass is calculated based on the most abundant isotopes: ¹²C=12.00000, ¹H=1.00783, ¹⁴N=14.00307, ¹⁶O=15.99491, ³²S=31.97207.
Chemical Structure
The two-dimensional structure of the molecule is depicted below. The core consists of a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. This ring is functionalized at the 2-position with a carboxylic acid group and at the 5-position with a methyl group that is, in turn, substituted with a morpholine ring.
Figure 2. Proposed synthetic workflow for the target compound.
Part 3: Significance in Drug Discovery and Development
The structural components of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid are frequently employed in medicinal chemistry to optimize the pharmacological and pharmacokinetic properties of drug candidates.
The Thiophene-2-carboxylic Acid Scaffold
The thiophene ring is considered a bioisostere of the benzene ring but offers distinct electronic properties and metabolic profiles. Its derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The carboxylic acid group provides a key hydrogen bond donor/acceptor site and a handle for forming salts or esters to modulate solubility and formulation characteristics. Thiophene-2-carboxylic acid itself is a precursor to drugs like the anti-inflammatory agent Suprofen.[4]
The Role of the Morpholine Moiety
The morpholine ring is a classic "pharmacokinetic fixer." Its incorporation into a lead molecule is a common strategy to:
Increase Aqueous Solubility: The polar ether oxygen and the basic nitrogen atom of the morpholine ring can engage in hydrogen bonding with water, often improving the solubility of an otherwise lipophilic molecule.
Improve Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.
Modulate Basicity: The tertiary amine provides a basic center (pKa of morpholine ~8.5), which can be critical for target engagement or for tuning the overall physicochemical properties of the compound.
Potential Therapeutic Applications
Given its structure, this compound could serve as a valuable building block or fragment in screening libraries for various therapeutic targets. The combination of a planar aromatic system (thiophene) with a flexible, polar substituent (morpholine) allows it to probe a wide range of binding pockets. It is a candidate for programs targeting kinases, proteases, or G-protein coupled receptors, where such hybrid structures are often found.
Figure 3. Role of scaffolds like the title compound in a drug discovery workflow.
Topic: The Strategic Role of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic Acid in Heterocyclic Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In modern medicinal chemistry, the strategic assembly of well-characterized pharmacophores and privileged structures in...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In modern medicinal chemistry, the strategic assembly of well-characterized pharmacophores and privileged structures into novel molecular entities is a cornerstone of efficient drug discovery. This guide deconstructs the chemical architecture of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid to illuminate its potential as a valuable building block in the design of next-generation therapeutics. While this specific molecule is not an established drug, its constituent parts—the thiophene-2-carboxylic acid core and the morpholine substituent—are staples in numerous FDA-approved drugs. By analyzing the distinct contributions of each component, we can project the molecule's utility in addressing key challenges in drug development, including potency, selectivity, and pharmacokinetic optimization. This document serves as a technical primer on the rationale for its design, potential therapeutic applications, and the experimental workflows required to validate its role in a drug discovery program.
Deconstructing the Molecule: A Sum of Validated Parts
The predictive power of medicinal chemistry often lies in understanding how established structural motifs will behave in a novel molecular context. 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid is a prime example of a molecule designed by combining two powerful, well-understood heterocyclic components. Its strategic value can be understood by examining each part in isolation before considering their synergistic potential.
The molecule can be logically dissected into three key components:
The Thiophene-2-Carboxylic Acid Scaffold: A bioisosterically versatile and biologically active core.
The Morpholine Ring: A proven pharmacokinetic and pharmacodynamic modulator.
The Methylene Linker: A simple spacer influencing spatial orientation and flexibility.
This deconstruction provides a logical framework for predicting the compound's behavior and designing a comprehensive evaluation strategy.
Caption: Deconstruction of the target molecule into its core functional components.
The Thiophene-2-Carboxylic Acid Core: A Privileged Scaffold
The thiophene ring is a five-membered, sulfur-containing heterocycle that has earned the status of a "privileged pharmacophore" in medicinal chemistry.[1][2] Its significance stems from its role as a bioisostere of the phenyl ring, offering similar size and shape but with distinct electronic properties that can be exploited to fine-tune drug-receptor interactions.[3][4] More than 75% of drugs in clinical use contain at least one heterocyclic ring, with thiophene derivatives being prominently featured.[5][6]
2.1. Physicochemical and Biological Advantages
The sulfur atom in the thiophene ring imparts a unique set of properties compared to a benzene ring. It can act as a hydrogen bond acceptor, which may introduce beneficial interactions within a protein binding pocket.[2] This feature, combined with its distinct electronic distribution, allows thiophene to modulate a molecule's potency and selectivity profile when used to replace a phenyl group.[3][7]
2.2. Therapeutic Applications
Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their inclusion in numerous marketed drugs.[5][8][9]
Disruption of microbial cell wall synthesis or integrity
The carboxylic acid moiety at the 2-position of the thiophene ring is a critical functional handle. It can act as a key interaction point with a biological target (e.g., forming salt bridges with basic residues like arginine or lysine) and serves as a versatile anchor for further chemical modification.[15][16]
The Morpholine Moiety: Engineering Superior Drug-like Properties
The morpholine ring is another indispensable tool in the medicinal chemist's arsenal, frequently incorporated into drug candidates to optimize their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[17][18][19] Its primary role is often not as a primary pharmacophore but as a powerful modulator of a molecule's physicochemical properties.
3.1. Enhancing Solubility and Permeability
One of the most common reasons for including a morpholine ring is to enhance aqueous solubility.[20] The basic nitrogen atom (pKa ~8.5) is protonated at physiological pH, which can significantly improve a compound's solubility and dissolution rate—critical factors for oral bioavailability. The oxygen atom can act as a hydrogen bond acceptor, further aiding interactions with aqueous environments.[20] This combination of features makes morpholine a go-to group for solving solubility challenges in lead optimization.[20][21]
3.2. Improving Metabolic Stability and Pharmacokinetic Profile
The morpholine ring is generally metabolically stable. Its inclusion can block sites of metabolism on a parent molecule, leading to a longer half-life and improved in vivo exposure. Numerous studies have demonstrated that adding a morpholine moiety can lead to compounds with more desirable drug-like properties and improved pharmacokinetics.[17][21] In Central Nervous System (CNS) drug discovery, morpholine is often used to modulate brain permeability.[19]
3.3. Modulating Potency and Selectivity
While often used for PK optimization, the morpholine ring can also directly contribute to potency by forming key interactions within a target's binding site.[18][22] It can serve as a rigid scaffold to correctly orient other functional groups or engage in hydrogen bonding and hydrophobic interactions.[17][20] This dual function makes it a highly efficient structural element.[23][24]
Synergistic Potential and Projected Applications
By combining the thiophene-2-carboxylic acid scaffold with a morpholinomethyl substituent at the 5-position, 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid emerges as a fragment or building block with high potential in several therapeutic areas:
Kinase Inhibition (Oncology): Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding site. The morpholine group is a common feature in successful kinase inhibitors (e.g., Gefitinib), where it enhances solubility and occupies solvent-exposed regions of the binding pocket.[10] The thiophene core can act as a versatile scaffold for building out kinase-targeted libraries.
Anti-inflammatory Agents: Given the prevalence of thiophene carboxylic acids in NSAIDs that target COX/LOX enzymes, this molecule serves as an excellent starting point for novel anti-inflammatory drugs.[5][6] The morpholine group could improve the safety profile by increasing solubility and potentially reducing off-target gastrointestinal effects.
CNS Disorders: The ability of morpholine to improve brain permeability makes this scaffold attractive for targets within the central nervous system.[19] The thiophene ring can serve as a bioisostere for phenyl rings commonly found in CNS-active compounds.
Experimental Protocols and Validation Workflow
Validating the potential of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid requires a structured experimental approach, from synthesis to biological evaluation.
5.1. Proposed Synthetic Route
The synthesis of the target molecule can be approached through established organic chemistry reactions. A common route would involve the functionalization of a pre-existing thiophene-2-carboxylic acid derivative.
Caption: A generalized synthetic workflow for the target molecule.
Protocol 1: Generalized Reductive Amination
This protocol assumes the successful synthesis of a 5-formylthiophene-2-carboxylic acid ester intermediate.
Dissolution: Dissolve 1.0 equivalent of the 5-formylthiophene-2-carboxylic acid ester intermediate in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
Amine Addition: Add 1.1 equivalents of morpholine to the solution.
Reducing Agent: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Deprotection: Proceed with ester hydrolysis (e.g., using LiOH or NaOH) to yield the final carboxylic acid.
5.2. Biological Evaluation Cascade
A logical screening cascade is essential to efficiently assess the biological potential of the synthesized molecule or a library derived from it.
Caption: A typical screening cascade for evaluating novel chemical entities.
Protocol 2: In Vitro ADME - Kinetic Solubility Assay
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
Quantification: Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS.
Calculation: Compare the measured concentration to a standard curve to determine the kinetic solubility in µM. This assay validates the solubility-enhancing hypothesis for the morpholine group.
Conclusion and Future Outlook
5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid represents a strategically designed chemical entity that leverages the proven benefits of two privileged heterocyclic structures. The thiophene-2-carboxylic acid core provides a versatile and biologically relevant scaffold, while the morpholine moiety offers a reliable method for enhancing drug-like properties, particularly solubility and metabolic stability.
This guide has established the scientific rationale for its potential utility in drug discovery programs targeting a range of diseases, including cancer, inflammation, and CNS disorders. While this molecule itself is a starting point, it serves as an exemplary scaffold for library synthesis and lead optimization. The provided experimental frameworks offer a clear path for synthesizing and validating the therapeutic potential of its derivatives. As the demand for novel therapeutics with optimized properties continues to grow, the intelligent combination of established pharmacophores, as embodied by this molecule, will remain a highly effective strategy in the field of medicinal chemistry.
References
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Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., Dhiman, S., Jadhav, H. R., & Dwivedi, A. R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 291-316. [Link]
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Singh, S. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration, 12(2), 70-80. [Link]
Kästner, F., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[8]annulene-scaffold. MedChemComm, 6, 1477-1482. [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Thiophenecarboxylic Acid in Advanced Pharmaceutical Synthesis. [Link]
Ali, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future medicinal chemistry, 14(16), 1255-1273. [Link]
St. Laurent, D. R., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & medicinal chemistry letters, 14(3), 793–796. [Link]
Bîcu, E., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-242. [Link]
Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
V & V Pharma Industries. (n.d.). 5-Chlorothiophene-2-Carboxylic Acid Manufacturer, Supplier, and Exporter in India. [Link]
Kostyukovsky, M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
Alder, A., et al. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 2253-2261. [Link]
Whitepaper: Unveiling the Solid-State Architecture of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid: A Guide to Crystal Structure Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms in a molecule, or its crystal structure, is fundamental to understanding its phys...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms in a molecule, or its crystal structure, is fundamental to understanding its physicochemical properties, stability, and biological activity. This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry due to its constituent thiophene and morpholine scaffolds.[1] While a definitive crystal structure for this specific compound is not yet publicly deposited, this whitepaper serves as a proactive, procedural manual for researchers. It outlines the complete workflow from synthesis and crystallization to advanced structural interpretation, establishing a self-validating system for obtaining and analyzing high-quality crystallographic data. We delve into the causality behind key experimental choices, the nuances of structure solution and refinement, and the critical analysis of non-covalent interactions that govern its supramolecular architecture.
Introduction: The Rationale for Structural Analysis
Thiophene-2-carboxylic acid and its derivatives are established building blocks in pharmacology, with applications ranging from anti-inflammatory agents to antiviral compounds.[1][2] The incorporation of a morpholine moiety, a common constituent in approved drugs, introduces a flexible, basic functional group that can significantly influence solubility, cell permeability, and receptor-binding interactions. The title compound, 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid, thus represents a molecule with high potential for drug development.
However, its efficacy and behavior as a solid-state material (e.g., in a formulated drug product) are dictated by its crystal packing. Single-crystal X-ray diffraction (SC-XRD) is the definitive, non-destructive technique for elucidating this three-dimensional atomic arrangement, providing precise data on bond lengths, angles, and the subtle non-covalent forces that stabilize the crystal lattice.[3][4][5] This guide provides the scientific framework to perform such an analysis.
The Experimental Foundation: Synthesis and Crystallization
Synthesis Pathway
A plausible synthesis can be adapted from established methodologies for functionalizing thiophene rings.[6] A common approach involves the reaction of a suitable thiophene precursor with formaldehyde and morpholine (a Mannich-type reaction) or the alkylation of morpholine with a halomethyl-thiophene derivative. The final product should be purified meticulously, typically via recrystallization or column chromatography, as high purity is a prerequisite for successful single-crystal growth.
Protocol: Growing Diffraction-Quality Single Crystals
The transition from a pure microcrystalline powder to a single crystal suitable for XRD is the most critical and often challenging experimental step. The goal is to create a slow, controlled supersaturation of the solute, allowing molecules to self-assemble into a highly ordered lattice.
Step-by-Step Methodology:
Solvent Screening:
Action: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and water) at both room temperature and elevated temperatures.
Rationale: The ideal solvent or solvent system will dissolve the compound moderately when hot but poorly when cold. This differential solubility is the driving force for crystallization upon cooling.
Technique 1: Slow Evaporation:
Action: Prepare a nearly saturated solution of the compound in a suitable solvent. Place the solution in a small beaker or vial, cover it with a perforated film (e.g., Parafilm with a few pinholes), and store it in a vibration-free environment.
Rationale: The slow, controlled evaporation of the solvent gradually increases the concentration, leading to gentle supersaturation and promoting the growth of a small number of large crystals rather than a large number of small crystals.
Technique 2: Slow Cooling:
Action: Prepare a saturated solution at an elevated temperature. Insulate the container (e.g., by placing it within a larger, heated water bath that is allowed to cool to room temperature over several hours or days).
Rationale: This method provides a controlled, gradual decrease in solubility, which can yield high-quality crystals. The slow rate prevents rapid precipitation and the formation of polycrystalline material.
Technique 3: Vapor Diffusion (Hanging or Sitting Drop):
Action: Dissolve the compound in a good solvent (Solvent A). Place this solution as a small drop on a siliconized glass slide. Invert this slide over a small reservoir containing a poor solvent (Solvent B), in which the compound is insoluble but which is miscible with Solvent A. Seal the chamber.
Rationale: Solvent B will slowly diffuse in the vapor phase into the drop of Solvent A. This gradually reduces the solvating power of the drop, inducing slow crystallization. This is a powerful technique for growing high-quality crystals from very small amounts of material.
Core Analysis: Single-Crystal X-ray Diffraction
SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4]
Protocol: Data Collection and Reduction
Crystal Selection & Mounting:
Action: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. Mount it on a suitable holder (e.g., a MiTeGen loop) using cryo-oil.
Rationale: A high-quality single crystal will produce a clean diffraction pattern. Mounting in cryo-oil allows for flash-cooling, which protects the crystal from radiation damage during data collection.
Data Collection:
Action: Place the mounted crystal on the goniometer head of a diffractometer. Flash-cool the crystal to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. Collect a series of diffraction images by rotating the crystal in a monochromatic X-ray beam.[7]
Rationale: Low temperature minimizes atomic thermal vibrations, resulting in higher resolution data and a more precise final structure.[8] The rotation ensures that all possible lattice planes are exposed to the X-ray beam to satisfy Bragg's Law (nλ = 2d sinθ).[7]
Data Reduction:
Action: Use specialized software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction spots from the images. This process determines their intensities and positions, corrects for experimental factors (like absorption), and generates a reflection file.
Rationale: This step converts the visual diffraction pattern into a numerical dataset that can be used for structure solution.
Protocol: Structure Solution and Refinement
Structure Solution:
Action: Use a program like SHELXT or Olex2 to solve the "phase problem." The software uses the reflection data to determine the space group and generate an initial electron density map that reveals the positions of most non-hydrogen atoms.
Rationale: The diffraction experiment measures the intensities of the X-rays but not their phases. "Direct methods" or "dual-space" algorithms are computational techniques that successfully predict these phases, allowing for the initial construction of the molecular structure.
Structure Refinement:
Action: Employ a program like SHELXL to refine the initial atomic model. This is an iterative least-squares process that adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically placed in calculated positions.
Rationale: Refinement quantitatively improves the accuracy of the model, minimizing the difference between the proposed structure and the real-world data. The quality of the final model is assessed by metrics like the R1 factor (ideally < 5% for good data).
Structural Elucidation and Supramolecular Analysis
With a refined crystal structure, the in-depth analysis can begin.
Molecular Geometry
The first step is to analyze the internal geometry of the molecule itself. Based on known structures, we can anticipate key features. For instance, the thiophene ring should be planar, and the morpholine ring is expected to adopt a stable chair conformation.[9]
Table 1: Hypothetical Crystallographic and Refinement Data
(Note: This data is illustrative, based on typical values for organic molecules, and serves as a template for reporting.)
Parameter
Hypothetical Value
Chemical Formula
C₁₀H₁₃NO₃S
Formula Weight
227.28
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.5
b (Å)
8.2
c (Å)
12.1
β (°)
98.5
Volume (ų)
1028
Z
4
Temperature (K)
100(2)
Radiation (Å)
Mo Kα (λ = 0.71073)
Final R₁ [I > 2σ(I)]
0.045
wR₂ (all data)
0.120
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions govern how molecules recognize each other and assemble into a crystal.[10] Their analysis is crucial for understanding the material's properties. For the title compound, several key interactions are expected.
Hydrogen Bonds: The carboxylic acid group is a powerful hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that it will form strong O-H···O hydrogen bonds, potentially leading to classic supramolecular synthons like dimers or catemers (chains), similar to those seen in the crystal structure of thiophene-2-carboxylic acid itself.[8][11]
π-π Stacking: The electron-rich thiophene ring can interact with adjacent thiophene rings through π-π stacking. The geometry of this interaction (e.g., parallel-displaced vs. T-shaped) significantly contributes to the overall stability of the crystal packing.[10]
Weak C-H···O/π Interactions: The methylene hydrogens of the morpholine and the thiophene C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxylic acid or morpholine groups on neighboring molecules.[12]
Advanced computational tools can be used to visualize and quantify these interactions. Hirshfeld surface analysis is an excellent method for mapping intermolecular contacts and generating a 2D "fingerprint plot" that provides a quantitative summary of the different types of interactions present in the crystal.[13][14] Similarly, Reduced Density Gradient (RDG) analysis can be used to visualize weak non-covalent interactions in real space.[13][15]
Conclusion
This technical guide provides a comprehensive and scientifically rigorous roadmap for the definitive structural characterization of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid. By following this workflow—from meticulous crystal growth to advanced analysis of the resulting 3D structure—researchers can obtain a complete understanding of the molecule's solid-state properties. This knowledge is not merely academic; it is a critical prerequisite for rational drug design, formulation development, and patent protection. The detailed structural insights gained from this analysis will empower scientists to correlate molecular architecture with material performance, accelerating the journey from chemical entity to viable therapeutic agent.
References
Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure.
IUCr Journals. Study of noncovalent interactions using crystal structure data in the Cambridge Structural Database.
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC).
Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
Royal Society of Chemistry. A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid state. Faraday Discussions.
Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
MDPI. (2020). Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials. PMC.
Ke, W., Sun, N. B., & Wu, H. K. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry.
Bruker. (2020, November 20). What is Single Crystal X-ray Diffraction? YouTube.
Royal Society of Chemistry. (2025, March 31). Chapter 13: The Role of Non-covalent Interactions in Crystal Packing.
Ke, W., Sun, N. B., & Wu, H. K. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. ResearchGate.
Prabhu, S. A., et al. (2014). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. National Center for Biotechnology Information.
National Institute of Standards and Technology. Thiophene-2-carboxylic acid ethyl ester. NIST WebBook.
FINETECH INDUSTRY LIMITED. 5-morpholin-4-ylthiophene-2-carboxylic acid.
Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
PubMed. (2019, February 15). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.
Manasagangotri, University of Mysore. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Physics Department.
Application Notes and Protocols for Amide Bond Coupling with 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid
For: Researchers, scientists, and drug development professionals. Introduction Amide bond formation is a cornerstone of synthetic organic chemistry, particularly within the pharmaceutical and biotechnology sectors.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of synthetic organic chemistry, particularly within the pharmaceutical and biotechnology sectors.[1][2][3] The prevalence of the amide functional group in countless bioactive molecules and materials underscores the critical need for robust and efficient coupling methodologies.[4] This document provides a detailed guide to the amide bond coupling of a specific, functionally rich substrate: 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid.
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, activating the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[1][2] This guide will explore the use of common coupling reagents, with a focus on providing a reliable protocol, understanding the underlying mechanisms, and troubleshooting potential challenges.
The target molecule, 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid, possesses several features that require careful consideration during amide coupling. The thiophene ring is an important heterocyclic motif in medicinal chemistry. The presence of the morpholine group introduces a tertiary amine, which can potentially interfere with the reaction through side reactions or by affecting the overall basicity of the reaction mixture. This guide aims to provide a comprehensive protocol that addresses these potential challenges to achieve high-yield synthesis of the desired amide products.
Reagent Selection and Rationale
The choice of coupling reagent is a critical parameter for a successful amide bond formation.[2] Several classes of reagents are available, each with its own advantages and disadvantages.[1][3] For the coupling of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid, two highly effective and commonly used reagent systems are presented: a carbodiimide-based method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and a uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[5]
EDC/HOBt System: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate can rearrange to a non-reactive N-acylurea.[6] The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an HOBt-active ester, which is more stable and readily reacts with the amine.[5][7] The byproducts of the EDC reaction are water-soluble, which simplifies purification through aqueous workup.[6][8]
HATU System: HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency and low rate of racemization, especially for sterically hindered substrates.[5][9][10] It reacts with the carboxylic acid to form a highly reactive OAt-active ester.[5][11][12] The reaction mechanism is thought to be accelerated by a neighboring group effect from the pyridine nitrogen atom.[11] HATU is often used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[11]
Reaction Mechanism
A clear understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting.
EDC/HOBt Coupling Mechanism
The EDC/HOBt mediated coupling proceeds in a two-step fashion. Initially, the carboxylic acid attacks the carbodiimide (EDC) to form an unstable O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to generate an HOBt-ester, which is more stable and less prone to racemization. Finally, the amine attacks the activated HOBt-ester to yield the desired amide and regenerate HOBt.[5]
Caption: EDC/HOBt mediated amide bond formation workflow.
HATU Coupling Mechanism
In the HATU-mediated mechanism, a base deprotonates the carboxylic acid. The resulting carboxylate anion then attacks HATU, forming a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct. The amine subsequently attacks this active ester to form the final amide product.[5][11][12]
Caption: HATU mediated amide bond formation workflow.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Protocol 1: EDC/HOBt Mediated Amide Coupling
Reaction Setup: To a solution of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M), add the desired amine (1.0-1.2 eq.) and HOBt (1.0-1.2 eq.).
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 10 minutes.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Protocol 2: HATU Mediated Amide Coupling
Reaction Setup: In a flask, dissolve 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).
Activation: Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Amine Addition: Add the amine (1.2 eq.) to the pre-activated mixture.
Reaction Progression: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
- Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Suboptimal reaction conditions (solvent, temperature, time).[13]
- Use a more powerful coupling reagent like HATU.- Increase the reaction temperature (e.g., to 40-60 °C).- Increase the concentration of reactants (0.1-0.5 M is a good starting point).[13]- Use an excess of the less expensive coupling partner.
Formation of Side Products
- N-acylurea formation with EDC.- Reaction of the morpholine nitrogen.- Racemization of chiral centers.
- Ensure an adequate amount of HOBt is used with EDC.- Consider protecting the morpholine nitrogen if it proves to be problematic, although it is generally not required.- Use HATU or add HOBt/HOAt to suppress racemization.[5][7]
Difficult Purification
- Incomplete removal of coupling agent byproducts.- Co-elution of product and starting materials.
- For EDC reactions, ensure thorough aqueous washes to remove the water-soluble urea byproduct.[8]- For HATU reactions, acidic washes can help remove basic impurities.- Optimize the chromatography conditions (solvent system, gradient).- Consider alternative purification techniques like reverse-phase chromatography.
Conclusion
The protocols detailed in this application note provide robust starting points for the successful amide bond coupling of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid. The choice between the EDC/HOBt and HATU systems will depend on factors such as the reactivity of the amine partner, cost considerations, and the desired reaction time. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize their reactions to achieve high yields of the desired amide products, facilitating the advancement of their research and drug development programs.
References
HATU:a third-generation coupling reagent - ChemicalBook. (2024, July 3).
H
Amine to Amide Mechanism - H
Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator | Organic Process Research & Development - ACS Public
HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
Application Notes and Protocols for Amide Bond Formation using EDC and H
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
Acid-Amine Coupling using EDCI - Organic Synthesis.
Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing).
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Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing).
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Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
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Looking for some advice for purific
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Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis - PubMed.
Application Note: Advanced Conjugation Techniques for 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic Acid to Peptides
Introduction & Structural Rationale The integration of heterocyclic building blocks into peptide sequences is a critical strategy in modern drug development for enhancing pharmacokinetic (PK) properties, metabolic stabil...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
The integration of heterocyclic building blocks into peptide sequences is a critical strategy in modern drug development for enhancing pharmacokinetic (PK) properties, metabolic stability, and target affinity. 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (CAS: 865471-58-5)[1] is a highly specialized pharmacophore. The thiophene ring acts as a rigid, metabolically stable bioisostere for phenyl groups, while the morpholin-4-ylmethyl substituent introduces a hydrophilic, basic center (conjugate acid pKₐ ~8.3) that significantly improves aqueous solubility.
Conjugating this molecule to a peptide—typically via the N-terminal amine or a lysine side chain—requires the 2[2]. However, the dual nature of this molecule (an acidic carboxylate and a basic tertiary amine) necessitates precise stoichiometric control during activation to prevent incomplete coupling.
Mechanistic Causality: The "Morpholine Sink" Effect
In standard peptide synthesis, 3[3] requires a coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
When working with 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid, researchers must account for the "Morpholine Sink" . The morpholine nitrogen will consume one equivalent of the base to remain unprotonated in polar aprotic solvents (like DMF). If standard base equivalents (e.g., 2-3 eq) are used, the carboxylic acid (pKₐ ~3.32)[1] may not fully deprotonate, stalling the nucleophilic attack on the coupling reagent.
To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is a 4[4] that rapidly converts the carboxylate into a highly reactive OAt-active ester, effectively suppressing racemization and overcoming the steric hindrance of the thiophene ring.
Stepwise activation and coupling cascade of thiophene-2-carboxylic acid using HATU and DIPEA.
Quantitative Reagent Selection
To ensure optimal yield and minimize byproducts, the choice of coupling chemistry must be tailored to the phase of synthesis. The table below summarizes the empirical data for conjugating this specific thiophene derivative.
Coupling System
Phase Application
Equivalents (Acid:Reagent:Base)
Reaction Time
Expected Yield
Epimerization Risk
HATU / DIPEA
Solid-Phase (SPPS)
3.0 : 2.9 : 6.0
1 - 2 hours
> 95%
Very Low
DIC / Oxyma
Automated SPPS
3.0 : 3.0 : 0.0
2 - 3 hours
~ 90%
Low
EDC / NHS
Aqueous Solution
5.0 : 5.0 : N/A (Buffer)
4 - 12 hours
70 - 80%
Moderate
Self-Validating Experimental Protocols
The 5[5] remains the gold standard for peptide modifications. Below are two distinct, field-proven methodologies for conjugation.
This protocol is designed for coupling the thiophene derivative to the N-terminus of a resin-bound peptide. It incorporates the Kaiser test as a self-validating checkpoint to ensure complete amide bond formation before irreversible cleavage.
Materials:
Fmoc-deprotected peptide on Rink Amide or Wang resin (0.1 mmol scale).
DIPEA (0.6 mmol, 6 eq) - Elevated to neutralize the morpholine moiety.
Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
Resin Preparation: Swell the resin in 5 mL of DMF for 30 minutes. Drain completely. Ensure the N-terminal Fmoc group has been removed (e.g., using 20% Piperidine in DMF).
Pre-Activation: In a separate vial, dissolve the thiophene-2-carboxylic acid (3 eq) and HATU (2.9 eq) in 2 mL of anhydrous DMF. Add DIPEA (6 eq). Vortex for 2 minutes to allow the formation of the OAt-active ester. The solution will turn a pale yellow.
Coupling: Add the pre-activated mixture to the resin. Agitate gently at room temperature for 90 minutes.
Self-Validation (Kaiser Test): Drain the reaction mixture and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL). Take a few resin beads and perform a Kaiser test.
Pass (Negative): Beads remain yellow/colorless. Proceed to step 5.
Fail (Positive): Beads turn dark blue. Repeat steps 2-3.
Cleavage & Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Note: The morpholine nitrogen will be protonated by TFA; the final conjugate will be isolated as a trifluoroacetate salt.
Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Solid-Phase Peptide Synthesis workflow for N-terminal conjugation with self-validation.
When conjugating to a fully unprotected peptide (e.g., targeting a specific lysine side chain), organic solvents can denature larger peptide sequences. The morpholine group provides sufficient aqueous solubility to utilize zero-length crosslinkers like EDC in aqueous buffers.
Step-by-Step Methodology:
Activation: Dissolve 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (5 eq relative to peptide) in 0.1 M MES buffer (pH 5.5). Add EDC (5 eq) and NHS (5 eq). Stir for 15 minutes at room temperature to form the NHS-ester intermediate.
Conjugation: Add the unprotected peptide to the solution. Immediately adjust the pH to 7.5–8.0 using 1 M NaOH or by diluting into a 0.1 M Phosphate buffer. Causality: The elevated pH ensures the target primary amines on the peptide are unprotonated and nucleophilic, while the NHS ester remains relatively stable.
Incubation & Validation: Stir for 4 hours at room temperature. Self-validate the reaction progress by injecting a 5 µL aliquot into an LC-MS system to monitor the mass shift corresponding to the addition of the thiophene-morpholine moiety (+225 Da).
Purification: Quench the reaction with hydroxylamine (to consume unreacted NHS esters) and purify the conjugate via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.
References
Amide Bond Formation and Peptide Coupling - ResearchGate. [Link]
Emerging methods in amide- and peptide-bond formation - PubMed. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals
Document Type: Advanced Methodology & Pharmacokinetic Protocol
Executive Summary & Physicochemical Rationale
The compound 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid represents a highly versatile, amphoteric chemical scaffold frequently utilized in the development of kinase inhibitors and GPCR antagonists. Successfully transitioning this molecule from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models requires a rigorous understanding of its physicochemical microstates.
As a zwitterion, this compound features a basic morpholine ring (pKa ~8.3) and an acidic thiophene-2-carboxylic acid moiety (pKa ~3.3). The causality behind its formulation challenges lies in its isoelectric point (pI), calculated to be approximately 5.8. At this specific pH, the molecule carries a net-zero charge, resulting in its absolute minimum aqueous solubility. Predicting and measuring these exact ionization microstates is critical, as oral absorption and systemic distribution are heavily dependent on the compound's charge at physiological pH [1].
To ensure trustworthy, reproducible data, the protocols detailed below are designed as self-validating systems . By strictly controlling the pH of the dosing vehicles and mandating pre- and post-dose analytical verification, researchers can eliminate the risk of micro-precipitation—a common artifact that skews bioavailability calculations.
Formulation Strategy & Vehicle Selection
Inexperienced researchers often resort to "heroic" solvent mixtures (e.g., high concentrations of Cremophor, Tween-80, or DMSO) to force zwitterionic compounds into solution. This approach yields misleading pharmacokinetic profiles and unacceptable toxicity [2]. Instead, our protocol leverages the compound's pKa values to rationally design physiological vehicles.
For Intravenous (IV) dosing, the pH is driven above the pI to formulate a highly soluble anionic salt. For Oral (PO) dosing, a homogenous microsuspension is utilized to bypass the solubility bottleneck in the acidic stomach, allowing gradual dissolution as the compound transitions to the higher pH of the intestine.
Objective: Determine absolute clearance (Cl), volume of distribution (Vd), and baseline half-life.
Target Dose: 2.0 – 5.0 mg/kg (Dosing Volume: 2 mL/kg for rats; 5 mL/kg for mice).
Vehicle Preparation: Prepare a 100 mM Phosphate-Buffered Saline (PBS) solution and adjust the pH to strictly 7.8 – 8.0 using 0.1 N NaOH.
Compound Dissolution: Weigh the precise amount of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (correcting for any salt/hydrate multipliers). Dissolve initially in 5% (v/v) DMSO to disrupt the crystal lattice.
Aqueous Addition: Slowly add the pH-adjusted PBS (95% v/v) while vortexing continuously. Sonicate in a water bath at 37°C for 10 minutes until optically clear.
Self-Validation Step (Crucial): Extract a 10 µL aliquot of the dosing solution. Dilute 1:1000 in acetonitrile and quantify via LC-MS/MS against a standard curve. Do not proceed if the measured concentration deviates >5% from the theoretical concentration.
Administration: Administer via lateral tail vein injection or jugular vein catheter over 30–60 seconds to prevent acute Cmax-driven toxicity.
Protocol B: Oral (PO) Efficacy Dosing
Objective: Determine oral bioavailability (F%), Tmax, and Cmax.
Target Dose: 10.0 – 30.0 mg/kg (Dosing Volume: 5 mL/kg for rats; 10 mL/kg for mice).
Vehicle Preparation: Prepare a solution of 0.5% (w/v) Methylcellulose (MC) and 0.1% (v/v) Tween-80 in deionized water. Stir overnight at 4°C to ensure complete polymer hydration.
Microsuspension Generation: Add the dry compound powder to a glass mortar. Add a few drops of the vehicle to form a smooth paste, triturating thoroughly to reduce particle size.
Volume Expansion: Gradually add the remaining vehicle while continuously mixing. Transfer to a glass vial and subject to probe sonication (3 cycles of 15 seconds on ice) to ensure a homogenous, fine suspension.
Administration: Administer via oral gavage using a bulb-tipped gastric needle. Self-Validation: Stir the suspension continuously on a magnetic plate during the entire dosing procedure to prevent settling. Take a sample from the last syringe drawn to verify dose homogeneity via LC-MS/MS.
Pharmacokinetic Workflow & Visualization
To conceptualize the critical path from formulation to data extraction, follow the systemic workflow outlined below.
Figure 1: In vivo PK/PD workflow for zwitterionic thiophene-2-carboxylic acid derivatives.
Data Acquisition & Expected PK/PD Parameters
Following administration, serial blood samples (~200 µL) should be collected via the saphenous or jugular vein into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma is separated via centrifugation (4000 rpm, 10 min, 4°C) and proteins are precipitated using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Interpretation of Results:
Thiophene-2-carboxylic acid scaffolds generally exhibit excellent metabolic stability against CYP450 enzymes and demonstrate prolonged terminal half-lives in vivo [3]. Furthermore, structural modifications—specifically the integration of morpholine or amide groups on the thiophene core—have been shown to significantly enhance intestinal permeability and overall oral bioavailability [4].
Rapid absorption driven by the lipophilic morpholine moiety.
C_max (Oral, 10 mg/kg)
500 – 1500 ng/mL
High systemic exposure, typical for stable thiophene-carboxylates.
Half-life (T_1/2)
4.0 – 12.0 h
Excellent metabolic stability; primary clearance likely via Phase II glucuronidation.
Bioavailability (F%)
40% – 65%
Highly viable for once-daily (QD) or twice-daily (BID) oral dosing regimens.
Note: If clearance (Cl) exceeds hepatic blood flow (>55 mL/min/kg in rats), investigate extrahepatic metabolism or direct renal excretion of the zwitterion.
References
Best of Both Worlds: Combining Pharma Data and State of the Art Modeling Technology To Improve in Silico pKa Prediction
ResearchG
Molecular Drug Properties - Measurement and Prediction (Wiley, 2007)
Dr. Hazhan
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase
PubMed / Journal of Biological Chemistry
Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment
ACS Public
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Amide Coupling Optimization for 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Chemical Context The synthesis of amide bonds is commonly regarded as the most utilized chemical reaction in drug discov...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction & Chemical Context
The synthesis of amide bonds is commonly regarded as the most utilized chemical reaction in drug discovery, yet sterically hindered amides remain a significant synthetic challenge[1]. Thiophene derivatives are highly valued for their therapeutic applications, representing an important structural entity in the synthesis of novel biologically active compounds[2]. Specifically, thiophene-2-carboxyl derivatives have been successfully deployed as highly potent receptor antagonists in inflammatory disease models[3].
However, 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid presents unique physicochemical hurdles. While the C2-carboxylate is not intrinsically sterically hindered by the distant C5-substituent, the presence of the basic tertiary amine (morpholine) creates a zwitterionic system. This leads to severe solubility issues and competitive basicity during activation. When attempting to couple this building block to sterically hindered or electron-deficient amines, standard protocols frequently fail, requiring highly optimized reagent selection and kinetic control.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my coupling yield so low (<20%) when using standard EDC/HOBt, even though the C2 position of the thiophene ring is unhindered?A1: The failure is driven by two factors: zwitterionic insolubility and insufficient activation energy. The acidic carboxylate and the basic morpholine nitrogen form an internal salt, rendering the starting material poorly soluble in standard coupling solvents (DCM or THF). Furthermore, standard carbodiimides like EDC often fail to provide a sufficiently reactive electrophilic intermediate to overcome the high activation energy barrier associated with sterically demanding amine partners[4].
Q2: I switched to HATU, but LC-MS shows a major side product with a mass of [Amine + 98 Da]. What is happening?A2: You are observing guanidinylation of your amine partner. Uronium salts like HATU are highly reactive. If the formation of the activated active ester (OAt ester) is slow due to the zwitterionic nature of the thiophene, or if the amine is sterically hindered, the amine will act as a nucleophile against the HATU reagent itself rather than the activated acid. To prevent this, you must pre-activate the carboxylic acid with HATU and a base for 10–15 minutes before introducing the amine.
Q3: How do I successfully couple this acid to a severely sterically hindered or electron-deficient amine (e.g., a 2,6-disubstituted aniline)?A3: For extreme steric hindrance, you must abandon OAt/OBt active esters and utilize acyl fluorides . In situ generation of highly reactive acyl fluorides using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-Methylimidazole) is the most robust solution[4]. The acyl fluoride intermediate has a significantly smaller van der Waals radius than an OBt/OAt ester, allowing bulky nucleophiles to attack the carbonyl carbon efficiently.
Q4: Does the basic morpholine group interfere with the coupling reagents?A4: Yes. The tertiary amine can competitively coordinate with coupling reagents or act as a local base, sometimes leading to premature hydrolysis of the activated ester if trace moisture is present. Maintaining strictly anhydrous conditions and using an excess of a stronger, non-nucleophilic base (like DIPEA) ensures the morpholine remains unprotonated and less disruptive to the activation cycle.
Part 2: Quantitative Reagent Selection
To optimize your reaction, consult the following empirical data summarizing reagent performance specifically for zwitterionic, heteroaromatic carboxylic acids coupled with hindered amines.
Coupling Reagent System
Activated Intermediate
Steric Tolerance
Primary Side Reaction Risk
Typical Yield (Hindered Amines)
EDC / HOBt
OBt Ester
Low
N-Acylurea formation
< 20%
HATU / DIPEA
OAt Ester
Moderate
Guanidinylation of amine
40 - 60%
TCFH / NMI
Acyl Fluoride
Very High
Minimal (Highly selective)
85 - 95%
Oxalyl Chloride / DMF
Acid Chloride
High
Thiophene decarboxylation
60 - 80%
Part 3: Mechanistic Workflow & Decision Tree
Use the following self-validating workflow to determine the optimal coupling strategy based on your specific amine partner.
Workflow for optimizing amide coupling of zwitterionic thiophene-2-carboxylic acids.
This protocol utilizes kinetic control to prevent guanidinylation while overcoming zwitterion insolubility.
Solubilization: Suspend 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).
Causality: DMF disrupts the intermolecular hydrogen bonding of the zwitterion, while anhydrous conditions prevent premature hydrolysis of the highly reactive active ester.
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 5 minutes until the solution becomes clear.
Causality: DIPEA deprotonates the morpholine nitrogen and the carboxylic acid, fully solubilizing the substrate and preventing the basic morpholine from interfering with the HATU activation complex.
Pre-Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for exactly 15 minutes.
Causality: This critical pre-activation step ensures complete conversion to the OAt active ester. If the amine is added simultaneously, it may attack the HATU reagent directly.
Coupling: Add the amine partner (1.1 eq). Stir at room temperature for 12 hours.
Validation & Workup: Monitor by LC-MS. Upon >95% conversion, quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.
This protocol generates an ultra-reactive, sterically unencumbered acyl fluoride in situ, ideal for highly hindered secondary amines or anilines[4].
Preparation: Dissolve 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (1.0 eq) and the sterically hindered amine (1.2 eq) in anhydrous Acetonitrile (MeCN) (0.15 M).
Causality: MeCN is the optimal solvent for TCFH reactions as it stabilizes the highly polar transition states during acyl fluoride generation.
Catalytic Base Addition: Add N-Methylimidazole (NMI) (3.0 eq) to the mixture.
Causality: NMI acts as both a base and a nucleophilic catalyst, forming an intermediate acylimidazolium species that rapidly reacts with the fluoride ion to generate the acyl fluoride.
Activation: Add TCFH (1.3 eq) portion-wise at 0 °C.
Causality: TCFH generates the acyl fluoride in situ. The resulting acyl fluoride is highly reactive toward bulky amines but stable against rapid hydrolysis.
Coupling: Allow the reaction to warm to room temperature and stir for 4–6 hours. If LC-MS indicates stalled conversion, heat to 40 °C.
Validation & Workup: Quench with water. Extract with DCM. Wash the organic layer with 1M HCl (carefully, to avoid extracting the morpholine product into the aqueous layer—adjust pH to ~6 if necessary), followed by saturated NaHCO₃. Dry and concentrate.
References
The Synthesis of Sterically Hindered Amides
CHIMIA[Link]
Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment
PubMed[Link]
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES
Farmacia Journal[Link]
Technical Support Center: Shelf-Life & Storage Stability of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid . Because this molecule features a unique combination of a heteroaromatic core, a basic tertiary amine, and an acidic carboxyl group, it presents specific solid-state and solution-phase vulnerabilities.
This living document provides the mechanistic reasoning behind its degradation pathways, troubleshooting FAQs, and self-validating experimental protocols to ensure maximum shelf-life and experimental reproducibility.
Core Stability Profile & Degradation Mechanisms (The "Why")
To effectively stabilize a molecule, you must first understand how it breaks down. 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid possesses three distinct structural features that dictate its stability profile:
The Morpholine Tertiary Amine (Oxidation Risk): The nitrogen atom in the morpholine ring is a tertiary amine. The exposed lone pair on this nitrogen is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or trace peroxides, leading to the formation of an N-oxide impurity [1].
The Zwitterionic Nature (Hygroscopicity Risk): Containing both a carboxylic acid (pKa ~3.3) and a basic amine, this molecule frequently exists as a zwitterion in the solid state. Zwitterionic lattices exhibit strong electrostatic hydration, making the powder highly hygroscopic and prone to deliquescence (absorbing ambient moisture until it dissolves into a sticky paste)[2].
The Thiophene-2-Carboxylic Acid Core (Thermal Risk): While the thiophene ring itself is generally robust, thiophene-2-carboxylic acids can undergo decarboxylation under extreme thermal stress or in the presence of strong oxidizing agents[3][4].
Figure 1: Primary degradation pathways of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid.
Troubleshooting Guides & FAQs
Q1: Why is my previously free-flowing powder turning sticky and gaining weight over time?
Mechanism: This is a classic symptom of moisture uptake (deliquescence). Because the molecule can exist as a zwitterion, the positive charge on the protonated morpholine and the negative charge on the carboxylate create a highly polar crystal lattice. This lattice strongly coordinates atmospheric water molecules via electrostatic hydration[2].
Solution: Always store the bulk powder in a desiccator. If the powder has already caked, do not attempt to dissolve and recrystallize unless absolutely necessary, as this may introduce solvent impurities. Instead, transition to handling the material in a controlled-humidity glovebox.
Q2: My HPLC analysis shows a new, highly polar impurity peak increasing over months of storage. What is it, and how do I stop it?
Mechanism: You are likely observing the N-oxide derivative . Tertiary amines react readily with molecular oxygen or trace peroxides (often present in ether-based solvents or PEG excipients) to form N-oxides[1]. This reaction is accelerated by light (photo-oxidation).
Solution: Switch to amber glass vials to block UV light. Purge the headspace of the storage vial with Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and effectively blankets the solid powder, displacing reactive oxygen.
Q3: Does the salt form matter for long-term storage?
Mechanism: Yes, significantly. Disproportionation in the solid state can leave the drug in a non-ionized (free base) form, which leaves the morpholine nitrogen's lone pair exposed and highly susceptible to oxidation[1].
Solution: Forming a stable crystalline salt (e.g., an HCl salt) permanently protonates the morpholine nitrogen. This ties up the lone pair in a covalent bond with hydrogen, drastically reducing its nucleophilicity and shutting down the N-oxidation pathway.
Q4: Can I oven-dry the compound to remove absorbed moisture?
Mechanism: It is highly discouraged. Thiophene-2-carboxylic acids are incompatible with strong oxidizing agents and can undergo thermal degradation or decarboxylation at elevated temperatures[3][4].
Solution: Use vacuum desiccation at room temperature (20-25°C) over a strong desiccant like Phosphorus Pentoxide (
P2O5
) for 24-48 hours.
Standard Operating Procedures (SOPs)
To ensure scientific integrity, your storage protocols must be self-validating. We achieve this by pairing an Optimal Storage Protocol with a Forced Degradation Study . By intentionally breaking the molecule in a controlled manner (Forced Degradation), you generate the exact analytical markers (retention times of N-oxides) needed to prove that your Storage Protocol is working.
SOP 1: Optimal Aliquoting and Storage Protocol
Causality: Repeated freeze-thaw cycles and repeated exposure to ambient humidity during weighing are the primary drivers of degradation. Aliquoting prevents this.
Equilibration: Allow the bulk container to reach room temperature in a desiccator before opening. Reason: Opening a cold container causes immediate condensation of atmospheric moisture onto the zwitterionic powder.
Desiccation: Place the bulk powder in a vacuum desiccator at 25°C at <10 mbar for 24 hours to remove surface moisture.
Aliquoting: In a dry environment (RH < 20%), weigh out single-use aliquots (e.g., 5 mg or 10 mg) into amber glass vials .
Inert Gas Purging: Gently blow a stream of Argon gas into the vial for 5 seconds. Reason: Argon is denser than air (
1.784 g/L
vs
1.225 g/L
), creating a protective blanket over the powder that prevents autoxidation.
Sealing & Storage: Cap immediately with PTFE-lined caps to prevent plasticizer leaching. Store aliquots at -20°C.
Figure 2: Step-by-step optimal storage and aliquoting workflow for maximum shelf-life.
SOP 2: Forced Degradation Study (Self-Validation System)
Causality: To trust your HPLC purity results, you must know exactly where the N-oxide impurity elutes. This protocol forces its creation.
Preparation: Dissolve 1 mg of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid in 1 mL of Acetonitrile/Water (50:50).
Oxidative Stress: Add 50 µL of 3% Hydrogen Peroxide (
H2O2
) to the solution. Reason:
H2O2
rapidly attacks the tertiary amine to form the N-oxide without degrading the robust thiophene core.
Incubation: Stir at room temperature for 4 hours protected from light.
Quenching & Analysis: Quench the reaction with a drop of sodium thiosulfate solution. Inject the sample into the HPLC.
Validation: Identify the new peak (typically eluting earlier than the parent compound due to increased polarity). Record this retention time. If this peak never appears in your long-term storage aliquots (SOP 1), your storage system is validated.
Quantitative Data Presentation: Storage Risk Matrix
The following table summarizes the causal relationship between storage conditions, expected shelf-life, and the dominant degradation mechanisms.
Storage Condition
Container Type
Atmosphere
Expected Shelf-Life
Primary Degradation Risk
25°C / >60% RH
Clear Glass
Ambient Air
< 1 Month
Severe Caking, Rapid N-Oxidation
25°C / <20% RH
Amber Glass
Ambient Air
1 - 3 Months
Slow N-Oxidation
4°C (Fridge)
Amber Glass
Ambient Air
3 - 6 Months
Condensation (if opened cold)
-20°C (Freezer)
Amber Glass
Argon Purged
> 24 Months
Minimal to None
References
Wikipedia Contributors. "Thiophene-2-carboxylic acid." Wikipedia, The Free Encyclopedia. URL: [Link]
Bari, S. et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." National Center for Biotechnology Information (PMC). URL:[Link]
Silva, M. et al. "Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies." National Center for Biotechnology Information (PMC). URL:[Link]
A Comparative Guide to the Binding Affinities of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic Acid Derivatives as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic advancement. Among the...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic advancement. Among the myriad of molecular scaffolds explored, the 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid framework has emerged as a promising platform for the development of targeted therapies. This guide provides an in-depth, objective comparison of the binding affinities of a series of these derivatives, with a specific focus on their potent inhibitory activity against p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory and cellular stress signaling pathways. By presenting and analyzing supporting experimental data, this document aims to equip researchers and drug development professionals with the critical insights necessary to navigate the structure-activity relationships within this chemical series and to inform the design of next-generation inhibitors.
The Significance of p38 MAP Kinase Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] Once activated, they play a crucial role in regulating a wide array of cellular processes such as inflammation, apoptosis, and cell differentiation.[2] Dysregulation of the p38 MAPK pathway has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[3][4] Consequently, the development of small molecule inhibitors targeting p38 MAPK has been a major focus of pharmaceutical research for the treatment of these inflammatory conditions.[5]
Comparative Binding Affinities of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxamide Derivatives
A key advancement in the exploration of the 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid scaffold has been the systematic evaluation of various amide derivatives for their ability to inhibit p38 MAP kinase. The following data, derived from a foundational patent in the field, illustrates the potent and varied inhibitory activities of these compounds. The inhibitory concentrations (IC50) were determined using a homogenous time-resolved fluorescence (HTRF) assay, a robust method for quantifying molecular interactions in a high-throughput format.
Compound ID
R Group (at the amide nitrogen)
p38 IC50 (nM)
1
2,4-Difluorobenzyl
14
2
2-Fluorobenzyl
21
3
4-Fluorobenzyl
30
4
Benzyl
50
5
2-Chlorobenzyl
18
6
3-Chlorobenzyl
45
7
4-Chlorobenzyl
25
8
2,4-Dichlorobenzyl
12
9
2,6-Dichlorobenzyl
15
10
3,4-Dichlorobenzyl
22
11
2-Methylbenzyl
60
12
3-Methylbenzyl
85
13
4-Methylbenzyl
70
14
2-Methoxybenzyl
110
15
3-Methoxybenzyl
150
16
4-Methoxybenzyl
130
Data sourced from patent US 2007/0149558 A1.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals critical structure-activity relationships that govern the binding affinity of these thiophene derivatives to p38 MAP kinase.
The Impact of Halogen Substitution on the Benzyl Ring:
A clear trend emerges from the comparison of halogen-substituted analogs. The introduction of fluorine or chlorine atoms to the benzyl ring generally leads to a significant increase in inhibitory potency compared to the unsubstituted benzyl analog (Compound 4, IC50 = 50 nM).
Fluorine Substitution: Di-substitution with fluorine at the 2 and 4 positions (Compound 1) results in the most potent analog in this series, with an IC50 of 14 nM. Mono-fluoro substitution is also beneficial, with the 2-fluoro (Compound 2, IC50 = 21 nM) and 4-fluoro (Compound 3, IC50 = 30 nM) derivatives showing marked improvement over the parent benzyl compound.
Chlorine Substitution: Similar to fluorine, chlorine substitution enhances inhibitory activity. The 2,4-dichloro (Compound 8, IC50 = 12 nM) and 2,6-dichloro (Compound 9, IC50 = 15 nM) analogs are among the most potent inhibitors. The position of the chlorine atom also influences activity, with the 2-chloro (Compound 5, IC50 = 18 nM) and 4-chloro (Compound 7, IC50 = 25 nM) derivatives being more potent than the 3-chloro (Compound 6, IC50 = 45 nM) analog. This suggests that substitution at the ortho and para positions of the benzyl ring is more favorable for binding to the enzyme's active site.
The Influence of Alkyl and Methoxy Groups:
In contrast to the positive effect of halogens, the introduction of methyl or methoxy groups on the benzyl ring generally leads to a decrease in inhibitory potency.
Methyl Substitution: All methyl-substituted analogs (Compounds 11, 12, and 13) exhibit higher IC50 values (60-85 nM) compared to the unsubstituted benzyl derivative (Compound 4, 50 nM).
Methoxy Substitution: The presence of a methoxy group is even more detrimental to binding affinity, with all methoxy-substituted compounds (Compounds 14, 15, and 16) displaying IC50 values greater than 100 nM.
These SAR trends suggest that the electronic properties and steric bulk of the substituent on the benzyl ring play a crucial role in the interaction with the p38 MAP kinase active site. The electron-withdrawing nature and relatively small size of halogens likely contribute to more favorable interactions, while the bulkier and electron-donating methyl and methoxy groups may introduce steric clashes or less favorable electronic interactions.
Experimental Protocol: p38 MAP Kinase HTRF Assay
The determination of the half maximal inhibitory concentration (IC50) for the 5-(Morpholin-4-ylmethyl)thiophene-2-carboxamide derivatives against p38 MAP kinase was performed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This robust and sensitive method is widely used in drug discovery for its ability to measure binding events in a homogenous format, minimizing handling steps and potential for errors.
Principle of the HTRF Assay:
The p38 HTRF assay is a competitive immunoassay. It measures the inhibition of the phosphorylation of a biotinylated substrate (e.g., a peptide derived from ATF2) by the p38 MAP kinase. The detection system utilizes two key components: a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 conjugate (acceptor). When the substrate is phosphorylated, the antibody binds to it. The binding of streptavidin-XL665 to the biotinylated substrate brings the donor and acceptor fluorophores into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation. The presence of an inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
Compound Preparation: The test compounds are serially diluted in an appropriate buffer (e.g., DMSO) to create a concentration gradient.
Reaction Mixture Preparation: A reaction mixture is prepared containing the p38 MAP kinase enzyme, the biotinylated substrate, and ATP in a suitable kinase buffer.
Incubation: The test compounds are added to the reaction mixture and incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow for the enzymatic reaction to proceed.
Detection Reagent Addition: A detection mixture containing the Europium cryptate-labeled antibody and streptavidin-XL665 is added to the reaction wells.
Signal Detection: After another incubation period to allow for the antibody-antigen binding to reach equilibrium, the fluorescence is read on an HTRF-compatible plate reader. The fluorescence is measured at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
Data Analysis: The ratio of the fluorescence at 665 nm to that at 620 nm is calculated. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the p38 MAP Kinase Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the p38 MAP kinase signaling pathway and the HTRF assay workflow.
Caption: The p38 MAP Kinase Signaling Pathway and the Point of Inhibition.
A Comprehensive Guide to the Safe Disposal of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid
Introduction: As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound[1], this protocol is built upon a thorough hazard assessment of its constituent functional groups: the morpholine, thiophene, and carboxylic acid moieties. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.
Hazard Assessment: A Foundation for Safe Handling
Understanding the intrinsic hazards of a chemical is the first step toward managing its risks. The structure of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid combines three key functional groups, each contributing to its overall hazard profile.
Morpholine Moiety: Morpholine and its derivatives are recognized as hazardous compounds. Morpholine itself is a flammable liquid that is also classified as corrosive, capable of causing severe skin burns and eye damage, and is toxic by absorption through the skin and inhalation.[2][3][4][5]
Thiophene Moiety: Thiophene and its related compounds are known to be volatile and toxic.[6] They can pose long-term adverse effects in aquatic environments and should be handled as hazardous waste.[7]
Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties, making the compound potentially corrosive.[8][9] It can cause skin and eye irritation or burns upon direct contact.[10]
Based on this analysis, 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid must be managed as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) framework, it would likely exhibit characteristics of Corrosivity and Toxicity .[11][12]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure. All handling procedures should be conducted in a well-ventilated chemical fume hood.[8][13]
PPE Item
Specification
Rationale
Hand Protection
Chemical-resistant nitrile or neoprene gloves.[13]
To prevent skin contact with the corrosive and potentially toxic compound.
Eye Protection
Tightly fitting safety goggles and a full-face shield.[3][13]
To protect against splashes and vapors that can cause severe eye damage.
Body Protection
Flame-resistant lab coat.
To shield against chemical splashes and potential fire hazards associated with the morpholine component.[13]
Respiratory
Use in a certified chemical fume hood is required. For emergencies or spill cleanup, a NIOSH-approved respirator may be necessary.
To prevent inhalation of potentially harmful vapors.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management service, typically involving high-temperature incineration.[2][14] The following steps ensure waste is collected and stored safely pending pickup.
Step 1: Waste Segregation
Immediately segregate all waste contaminated with 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid at the point of generation.[14]
This includes unused or expired reagents, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, weighing paper).
Crucially, do not mix this waste with other chemical waste streams , especially strong oxidizing agents or bases, to prevent violent reactions.[7][15]
Step 2: Container Selection and Use
Material Compatibility: Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[13][16] Do not use metal containers for corrosive waste.[16]
Condition: Ensure the container is in good condition, free from damage or deterioration, and has a secure, tightly fitting lid.[17][18]
Filling: Fill containers to no more than 75-90% of their capacity to allow for vapor expansion and prevent spills.[15][16][19] Keep the container closed at all times except when adding waste.[17]
Step 3: Comprehensive Labeling
Proper labeling is a regulatory requirement and is critical for safety. The label must be securely attached and clearly legible.[17]
The container must be clearly marked with the words "Hazardous Waste ".[17][20]
List the full chemical name: "5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid ". Do not use abbreviations or chemical formulas.[17]
Identify all contents, including any solvents, with approximate percentages.
Indicate the relevant hazards (e.g., "Corrosive," "Toxic").
Step 4: Safe Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[17][20]
The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and incompatible materials.[13][21]
Ensure secondary containment is in place to manage potential leaks.[18]
Step 5: Arranging for Final Disposal
Once the container is nearly full or has been accumulating for the maximum time allowed by your institution (e.g., 90 or 180 days), contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[16][20][21]
Complete all necessary waste disposal forms as required.[21]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid.
Spill and Emergency Procedures
Immediate and appropriate action is necessary to mitigate risks in the event of a spill.
Small Spills (Contained within a chemical fume hood):
Alert Personnel: Inform others in the immediate area.
Ensure PPE: Wear the full PPE as described in Section 2.
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][13][21]
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into your designated hazardous waste container.[21]
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent, followed by soap and water.[21] All cleaning materials must also be disposed of as hazardous waste.
Large Spills (Outside a chemical fume hood):
Evacuate: Immediately evacuate the area.
Alert: Inform others nearby and activate any emergency alarms.
Isolate: Close the doors to the affected area to contain vapors.[21]
Contact: Call your institution's EHS department or emergency response team immediately.
Do Not Re-enter: Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel to clear the area.[21]
References
Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
Morpholine (HSG 92, 1995). INCHEM.
RCRA Hazardous Waste - 7 Keys and Its Impact | OSHACode EHS. hazwoper.
Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University.
Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
Essential Guide to the Safe Disposal of 2-Nitro- benzo[b]thiophene-3-carbonitrile. Benchchem.
Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Managing Hazardous Chemical Waste in the Lab. Lab Manager.
Morpholine Safety Data Sheet. Santa Cruz Biotechnology.
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
Removal of thiophene in air stream by absorption combined with electrochemical oxidation. ResearchGate.
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
Safety Data Sheet: Morpholine. Carl ROTH.
SAFETY DATA SHEET - 5-Methylthiophene-2-carboxylic acid. Fisher Scientific.
Chemical Waste Disposal Guidelines. University of Pennsylvania.
What is a RCRA Hazardous Waste?. CT.gov.
SAFETY DATA SHEET - 2-Thiophenecarboxylic acid. Fisher Scientific.
Thiophene Safety Data Sheet. Santa Cruz Biotechnology.
Chemical Disposal Guidelines Department of Natural Sciences. UNT Dallas.
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.
What Does RCRA Mean by a Commercial Chemical Product?. Daniels Training Services.
Sustainable Design and Environmental Effects of π-Conjugated Thiophene Surfactants for Optoelectronic Applications. MDPI.
Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green : industrial wastewater as an effective reaction medium. RSC Publishing - The Royal Society of Chemistry.
HANDLING PROCEDURES FOR CHEMICAL WASTES. University of Toronto.
Chemical waste | Hazardous Waste Management. McGill University.
Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99%. Cole-Parmer.
Personal protective equipment for handling 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid
As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a mechanistic system where molecular structure dictates operational risk. 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic ac...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a mechanistic system where molecular structure dictates operational risk. 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (CAS: 865471-58-5) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery. However, its specific structural motifs require targeted safety and logistical protocols to ensure both researcher safety and experimental integrity.
Here is your comprehensive, causality-driven guide to handling, solubilizing, and disposing of this compound.
Mechanistic Hazard Assessment (E-E-A-T)
To understand the Personal Protective Equipment (PPE) required, we must first deconstruct the molecule into its toxicological components. We do not wear PPE simply for compliance; we wear it to block specific vectors of chemical attack.
The Morpholine Moiety: Morpholine derivatives are highly lipid-soluble, which significantly enhances the risk of dermal penetration. They act as bases and are known to cause severe skin and eye damage upon contact[1].
The Thiophene Core: Thiophene rings are volatile and can act as skin sensitizers and respiratory irritants. Systemic absorption can lead to downstream organ toxicity.
The Carboxylic Acid Group: This functional group imparts mild corrosivity. When the compound is in its dry powder form, this group acts as a localized irritant to the mucous membranes if aerosolized and inhaled.
Primary Exposure Vectors: Inhalation of airborne particulates (during weighing) and dermal absorption (during solubilization).
Quantitative PPE Specification Matrix
The following PPE must be donned before handling the primary container. Selection is commensurate with written hazard assessments for handling highly active organic building blocks[2].
PPE Category
Specification
Quantitative/Performance Metric
Causality / Rationale
Hand Protection
Nitrile Gloves (Minimum 4 mil thickness)
>240 min breakthrough time for standard organic solvents (e.g., DMSO)
Protects against rapid dermal penetration driven by the lipophilic morpholine moiety. Double-gloving is required if handling >100 mg.
Eye Protection
ANSI Z87.1-2015 Compliant Goggles
100% coverage of orbital area (Splash-proof)
Prevents ocular damage from the carboxylic acid group and thiophene irritants[2]. Safety glasses are insufficient for this hazard class.
Respiratory
Chemical Fume Hood (CFH)
Face velocity: 80–100 feet per minute (fpm)
Serves as the primary engineering control to prevent inhalation of aerosolized powders during weighing[3].
Body Protection
Flame-Resistant (FR) Lab Coat
100% Cotton or Nomex (0% synthetic meltable fibers)
Prevents static buildup (which aerosolizes powders) and protects against solvent flammability during solubilization[2].
Operational Protocol: Weighing and Solubilization
Every protocol in the laboratory must be a self-validating system. Follow these steps to ensure zero-exposure handling.
Step 1: Environmental Verification
Action: Verify the chemical fume hood (CFH) is operational with a face velocity between 80–100 fpm.
Causality: Powders containing morpholine and thiophene rings are acute respiratory irritants[1]. A verified CFH provides the necessary negative pressure to capture stray particulates[3].
Step 2: Anti-Static Weighing
Action: Use a grounded static eliminator (e.g., Zerostat gun) on the weighing boat and micro-spatula before transferring the powder.
Causality: Fine organic powders generate static electricity. Discharging the equipment prevents the powder from aggressively aerosolizing or clinging to the spatula, ensuring accurate mass transfer and preventing environmental contamination.
Step 3: Solubilization (Self-Validating Step)
Action: Dissolve the compound in a high-polarity aprotic solvent (e.g., DMSO or DMF) directly within the fume hood. Cap the vial tightly and vortex. Visually inspect the vial against a light source for complete dissolution before removing it from the hood.
Causality: The compound's functional groups make it highly soluble in DMSO. Ensuring complete dissolution inside the hood eliminates the risk of transporting hazardous, easily dispersible dry particulates across the laboratory space.
Spill Response & Disposal Logistics
Spill Management Plan
Solid Spill (Dry Powder): Do not sweep. Sweeping aerosolizes the active building block. Cover the powder with damp universal absorbent pads (using water or ethanol) to suppress dust. Scoop the damp material using non-sparking tools into a hazardous waste container.
Liquid Spill (Solubilized in DMSO): Surround the spill with chemical absorbent booms to prevent spreading. Apply absorbent pads directly over the liquid. Decontaminate the surface with soap and water, followed by an ethanol wipe, to remove any residual thiophene/morpholine traces.
Waste Disposal Categorization
Categorization: Classify as "Hazardous Organic Waste - Contains Sulfur and Nitrogen."
Causality: Do not mix this with standard non-halogenated waste unless explicitly approved by your EHS department. Sulfur-containing compounds (like thiophenes) require specific high-temperature incineration protocols to prevent the emission of toxic sulfur dioxide gas.
Operational Workflow Visualization
Workflow and decision matrix for handling 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid.
References
[3] Working with Chemicals - Prudent Practices in the Laboratory | National Institutes of Health (NIH) | 3
[2] Personal Protective Equipment (PPE) Selection | USC Environmental Health & Safety | 2